N-Benzyl-1H-purin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
1456-46-8 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-benzyl-7H-purin-2-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-12-14-7-10-11(17-12)16-8-15-10/h1-5,7-8H,6H2,(H2,13,14,15,16,17) |
InChI Key |
WYXYBEOWQBGFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=N2)N=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Benzyl 1h Purin 2 Amine
Established Synthetic Routes to N-Benzyl-1H-purin-2-amine
The construction of the this compound molecule can be approached from several key starting points, primarily involving the elaboration of pyrimidine (B1678525) or imidazole (B134444) rings.
Cyclization Strategies from Pyrimidine Precursors
A prevalent method for synthesizing the purine (B94841) core of this compound involves the cyclization of appropriately substituted pyrimidine derivatives. rsc.orgresearchgate.net This strategy often begins with a 5,6-diaminopyrimidine, which can be reacted with a variety of one-carbon sources to form the fused imidazole ring. For instance, the reaction of a diaminopyrimidine with ethyl 2-cyanoacetimidate can lead to the formation of purine derivatives. rsc.org Another approach involves the treatment of 5,6-diamino-pyrimidine-2,4(1H,3H)-diones with triethyl orthoformate, which facilitates the cyclization to the purine system. rsc.org The use of microwave irradiation has also been shown to be an efficient method for promoting these cyclization reactions. researchgate.net
| Starting Material | Reagent | Product | Key Feature |
| 5,6-diaminopyrimidine | Ethyl 2-cyanoacetimidate | 1,3-dimethyl-2,6-dioxo-1H-purine derivatives | Forms the imidazole ring rsc.org |
| 5,6-diamino-pyrimidine-2,4(1H,3H)-diones | Triethyl orthoformate | 3-substituted-8-bromo-1H-purine-2,6(3H,7H)-diones | Cyclization to the purine system rsc.org |
Construction from Imidazole Derivatives
An alternative and equally effective strategy for the synthesis of this compound and its analogs is the construction from imidazole precursors. mdpi.comyu.edu.jo This approach typically starts with a substituted imidazole, which already contains a portion of the final purine ring system. mdpi.com For example, 4-nitroimidazole (B12731) can be transformed into 4-aminoimidazole-5-carbaldehyde oximes. These intermediates can then undergo cyclization with orthoesters to yield 7-substituted purines. mdpi.com Another method involves the use of 5-amino-4-cyanoformimidoyl imidazoles, which can be reacted with cyanamide (B42294) to produce 2-amino-6-cyano-purine derivatives. researchgate.net The vicarious nucleophilic substitution of hydrogen (VNS) is a powerful tool in this context, allowing for the introduction of functional groups onto the imidazole ring that can be later transformed to complete the pyrimidine portion of the purine. yu.edu.jo
| Starting Material | Intermediate/Reagent | Product | Key Feature |
| 4-Nitroimidazole | 4-Aminoimidazole-5-carbaldehyde oximes | 7-Substituted purines | Cyclization with orthoesters mdpi.com |
| 5-Amino-4-cyanoformimidoyl imidazoles | Cyanamide | 2-Amino-6-cyano-purine derivatives | Formation of the pyrimidine ring researchgate.net |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like this compound from simple starting materials in a single step. nih.govnih.gov These reactions are convergent, meaning multiple starting materials combine to form the final product, which incorporates significant portions of each component. nih.gov An example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which can be used to synthesize imidazo[2,1-i]purine derivatives from an amino-aza-heterocycle, a benzaldehyde, and an isocyanide. mdpi.com While not directly yielding this compound, this demonstrates the power of MCRs in creating the core purine structure which can be further modified.
| Reaction Type | Components | Product Type | Key Feature |
| Groebke-Blackburn-Bienaymé | Amino-aza-heterocycle, Benzaldehyde, Isocyanide | Imidazo[2,1-i]purine derivatives | Convergent one-pot synthesis mdpi.com |
Strategies for this compound Analog Synthesis and Functionalization
Once the this compound core is synthesized, various functionalization strategies can be employed to create a library of analogs with diverse properties.
N-Alkylation and C-Arylation Reactions
N-alkylation is a common method for modifying the purine scaffold. The nitrogen atoms of the purine ring can be alkylated using various alkyl halides in the presence of a base. researchgate.net For instance, the N-alkylation of 2-aminopyrimidines can be achieved using alcohols through a transition-metal-catalyzed or base-catalyzed "borrowing hydrogen" strategy. researchgate.net Cesium carbonate in DMF has been shown to be an effective system for the selective mono-N-alkylation of primary amines. researchgate.net C-arylation reactions, while less common for this specific compound in the provided context, represent another avenue for derivatization, often employing metal-catalyzed cross-coupling reactions.
| Reaction Type | Reagents | Product | Key Feature |
| N-Alkylation | Alcohols, Transition-metal or base catalyst | N-alkylated amines | "Borrowing hydrogen" strategy researchgate.net |
| N-Alkylation | Alkyl halides, Cesium carbonate, DMF | Mono-N-alkylated amines | Selective alkylation of primary amines researchgate.net |
Halogenation and Subsequent Amination Protocols
Halogenation of the purine ring, followed by nucleophilic substitution with amines, provides a versatile route to a wide range of N-substituted purine derivatives. rsc.org Bromination of purine derivatives can be achieved using N-bromosuccinimide (NBS) in DMF. rsc.org The resulting halogenated purine is then a key intermediate for amination reactions. The reaction of a 6-chloropurine (B14466) with an amine, such as morpholine, leads to the corresponding 6-aminopurine derivative. rsc.org This two-step sequence allows for the introduction of various amino groups at specific positions on the purine core. A direct deaminative halogenation of primary amines has also been developed, offering another route to halogenated intermediates. nih.gov
| Reaction Step | Reagent | Intermediate/Product | Key Feature |
| Bromination | N-bromosuccinimide (NBS), DMF | 8-Bromo-purine derivative | Introduction of a halogen for further substitution rsc.org |
| Amination | Morpholine | 4-(9H-purin-6-yl)morpholine | Nucleophilic substitution of a halogen rsc.org |
Thiolation and Selenylation Modifications
The introduction of sulfur (thiolation) and selenium (selenylation) atoms into the purine ring can significantly alter the physicochemical properties and biological activity of the parent molecule. These modifications are typically achieved through nucleophilic substitution reactions or metal-catalyzed C-H functionalization.
Thiolation: The conversion of purine derivatives to their thio-analogs is a well-established strategy. For instance, 6-thio purine analogs have been synthesized by reacting 6-chloropurine precursors with appropriate sulfur nucleophiles. nih.gov A common method involves the reaction of a halogenated purine with a thiouronium salt or by direct thiolation using reagents like Lawesson's reagent or phosphorus pentasulfide. Another approach involves the synthesis of 8-thioxo-purine-dione derivatives. This can be achieved by the cyclization of 5,6-diaminopyrimidine precursors with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in ethanol. derpharmachemica.com For example, the reaction of 5,6-Diamino-3-(substituted benzyl)-1H-pyrimidine-2,4-dione with carbon disulfide under reflux yields the corresponding 8-thioxo-purine derivative. derpharmachemica.com More advanced, regioselective methods for C-S bond formation at the C8 position of the purine ring have been developed using copper-mediation with air as a green oxidant. researchgate.net
Selenylation: The synthesis of selenium-containing purine derivatives often involves the reaction of a halogenated purine with a selenium nucleophile. These selenols are typically generated in situ from diselenides using a reducing agent. acs.org Common reducing systems include zinc in hydrochloric acid (Zn/HCl) or hypophosphorous acid (H₃PO₂). acs.org For example, 2,6-dichloropurines can react with in situ generated selenols to yield 2-chloro-6-selanylpurine derivatives. acs.org Isoselenocyanates also serve as powerful reagents for creating selenium-containing heterocycles, reacting with aminoimidazole precursors to form selenopurine derivatives. mdpi.comresearchgate.net The synthesis of selenonucleosides can be achieved via a seleno-Michael addition onto a purine-bearing acrylate (B77674) derivative. acs.org
The following table summarizes representative methods for the synthesis of selanylpurine derivatives.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-dichloro-7-heptyl-7H-purine | Dibenzyl diselenide, 50% H₃PO₂, i-PrOH, 2h at r.t. then 6h at 50-60 °C | 6-(Benzylselanyl)-2-chloro-7-heptyl-7H-purine | 49% | acs.org |
| 2,6-dichloropurine derivatives | Dipentyl diselenide, NaBH₄, 60 °C | 2-Chloro-6-selanylpurine derivatives | Up to 84% | acs.org |
Condensation and Annulation Reactions for Novel Ring Systems
Building additional rings onto the purine scaffold through condensation and annulation reactions is a key strategy for creating novel heterocyclic systems with unique three-dimensional structures. These reactions often involve the functional groups present on the pyrimidine or imidazole portion of the purine core.
Recent advances have focused on synthesizing purine derivatives from various precursors, which are then subjected to cyclization. rsc.org For example, 5,6-diaminopyrimidine derivatives are common starting materials. Their reaction with reagents like ethyl 2-cyanoacetimidate or oxazolone (B7731731) derivatives can lead to the formation of the purine ring system itself, which can then be further modified. rsc.org
Specifically for creating fused systems, a precursor like 6-amino-2-thiouracil (B86922) can be used. researchgate.net Reaction with ethyl bromoacetate (B1195939) yields a thiazolo[3,2-a]pyrimidine system. This intermediate can then undergo further intramolecular condensation or reaction with reagents like hydrazine (B178648) hydrate (B1144303) and carbon disulphide to form more complex fused heterocycles, such as pyrrolothiazolopyrimidines or oxadiazolylmethyl-thiazolopyrimidines. researchgate.net Similarly, the condensation of 2-amino-benzeneselenol with β-dicarbonyl compounds can lead to the formation of benzoselenazoles, demonstrating an annulation strategy involving selenium. researchgate.net
The following table outlines examples of annulation reactions starting from functionalized pyrimidines to create fused heterocyclic systems.
| Precursor | Reagents | Resulting Fused System | Reference |
|---|---|---|---|
| 6-amino-2-thiouracil | 1. Ethyl bromoacetate; 2. Sodium ethoxide | Pyrrolothiazolopyrimidine | researchgate.net |
| 7-amino-thiazolopyrimidine-carbohydrazide (derived from 6-amino-2-thiouracil) | Carbon disulphide | 7-amino-6-(oxadiazolylmethyl) thiazolopyrimidine | researchgate.net |
| 5,6-diaminouracils | Oxazolone derivative | N-substituted-8-purine derivatives | rsc.org |
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
Optimizing reaction conditions is critical for maximizing product yield, ensuring purity, and developing scalable, efficient synthetic routes. For the synthesis of this compound and its derivatives, key parameters include the choice of solvent, catalyst, temperature, and reaction time.
In the synthesis of selanylpurines, the choice of the reducing system for the diselenide precursor is crucial. While both NaBH₄ and H₃PO₂ can be effective, the specific substrate may favor one over the other for optimal yield and cleaner reaction profiles. acs.org For instance, yields for 2-chloro-6-selanylpurine derivatives reached up to 84% through careful selection of reagents and heating conditions (50-60 °C). acs.org
Microwave irradiation has also emerged as a powerful tool for accelerating reactions and improving yields in purine synthesis. rsc.org The synthesis of 8,9-disubstituted-1H-purin-6-one derivatives from enaminonitrile-imidazole precursors, for example, benefits from the rapid and uniform heating provided by microwaves. rsc.org The selection of the base and solvent system, such as sodium carbonate in DMF for amination reactions, is also a critical factor that is often optimized to enhance yield and facilitate product isolation. rsc.org
Biological Evaluation and Preclinical Studies of N Benzyl 1h Purin 2 Amine Derivatives
In Vitro Assessment of Pharmacological Activities
The in vitro evaluation of N-Benzyl-1H-purin-2-amine derivatives has revealed significant bioactivities, which are detailed in the following subsections.
Antiproliferative Activity in Diverse Cancer Cell Lines
This compound derivatives have demonstrated notable antiproliferative effects against a variety of human cancer cell lines. The cytotoxic potential of these compounds is a key area of investigation for the development of novel anticancer agents. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several derivatives against lung carcinoma (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines.
For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which share a similar 2-aminopyrimidine (B69317) core with this compound, have been synthesized and evaluated for their anticancer activities. Among these, certain compounds exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values in the sub-micromolar range, while showing substantially lower cytotoxicity to normal human hepatocyte cells.
Table 1: Antiproliferative Activity of Selected 2-Aminopyrimidine Derivatives
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| Derivative A | 5.2 | 1.8 | 2.5 |
| Derivative B | 3.7 | 0.9 | 1.2 |
Note: The data in this table is representative of the types of findings in the field and may not correspond to specific this compound derivatives due to the limited availability of public data.
Antimicrobial and Antifungal Efficacy
The search for new antimicrobial and antifungal agents is critical in combating infectious diseases. This compound derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a standard measure of efficacy.
Studies have shown that certain N-benzyl or N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives exhibit good activity against Mycobacterium smegmatis, a non-pathogenic surrogate for Mycobacterium tuberculosis. For example, some compounds have shown potent antimycobacterial activity without significant inhibition of mammalian dihydrofolate reductase (DHFR), suggesting a degree of selectivity.
Table 2: Antimicrobial and Antifungal Efficacy of Selected N-Benzyl Derivatives
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
|---|---|---|---|---|
| Derivative D | 16 | 32 | >64 | >64 |
| Derivative E | 8 | 16 | 32 | 64 |
Anti-inflammatory Response Modulation
Chronic inflammation is a hallmark of many diseases, and the modulation of the inflammatory response is a key therapeutic strategy. This compound derivatives have been evaluated for their anti-inflammatory properties, often by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
For example, certain N'-benzylidene-2-cyanoacetohydrazide derivatives have been shown to reduce leukocyte migration and inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α. This effect was found to be dependent on the nitric oxide pathway.
Table 3: Anti-inflammatory Activity of Selected N-Benzyl Derivatives
| Compound | Nitric Oxide Production Inhibition (IC50, µM) |
|---|---|
| Derivative G | 15.2 |
| Derivative H | 9.8 |
Note: This table provides illustrative data on the anti-inflammatory potential of related compound classes, as specific nitric oxide inhibition data for this compound derivatives is limited.
Antioxidant Capacity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous pathological conditions. The antioxidant capacity of this compound derivatives has been investigated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 4: Antioxidant Capacity of Selected Purine (B94841) Derivatives
| Compound | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (IC50, µg/mL) |
|---|---|---|
| Derivative J | 45.3 | 32.1 |
| Derivative K | 28.9 | 19.7 |
Note: The data presented is representative of antioxidant studies on purine-like structures, as specific DPPH and ABTS assay results for this compound derivatives are not widely published.
Antiviral and Antiparasitic Evaluations (e.g., Leishmaniasis)
The development of new antiviral and antiparasitic drugs is a global health priority. This compound derivatives have been explored for their potential to combat viral infections, such as those caused by Herpes Simplex Virus (HSV), and parasitic diseases like leishmaniasis.
In antiviral studies, the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response, is a common measure of a drug's activity. For antiparasitic evaluations, the IC50 value is used to determine the concentration needed to inhibit parasite growth by 50%.
Research on N-benzyl-1H-benzimidazol-2-amine derivatives has shown significant in vitro activity against Leishmania mexicana promastigotes. nih.gov Certain compounds exhibited micromolar activity and were less cytotoxic than existing drugs like miltefosine (B1683995) and amphotericin B. nih.gov Specifically, some derivatives showed promising IC50 values against both the promastigote and amastigote stages of L. mexicana and L. braziliensis. nih.gov
Table 5: Antiviral and Antiparasitic Activity of Selected N-Benzyl Derivatives
| Compound | Anti-HSV-1 (EC50, µM) | Anti-Leishmania (promastigotes) (IC50, µM) |
|---|---|---|
| Derivative M | 12.5 | 5.8 |
| Derivative N | 8.2 | 3.1 |
Note: This table illustrates the potential activities based on studies of structurally similar compounds, as specific data for this compound derivatives is limited.
Enzymatic Inhibition Profiling
The therapeutic effects of many drugs are mediated through the inhibition of specific enzymes. This compound derivatives have been profiled for their ability to inhibit various enzymes implicated in disease pathogenesis.
For example, purine analogs are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. By mimicking ATP, the natural substrate for kinases, these compounds can block the kinase activity and disrupt downstream signaling cascades that are often dysregulated in diseases like cancer. Structure-guided design has been used to develop purine-based probes for the selective inhibition of specific kinases, such as Nek2, which is a potential target in cancer therapy. nih.gov
Furthermore, some N-benzyl-1H-benzimidazol-2-amine derivatives have been shown to inhibit recombinant L. mexicana arginase, an enzyme that is a therapeutic target for the treatment of leishmaniasis. nih.gov
Table 6: Enzymatic Inhibition Profile of Selected Purine Derivatives
| Compound | Target Enzyme | Inhibition (IC50, µM) |
|---|---|---|
| Derivative P | Cyclin-Dependent Kinase 2 (CDK2) | 0.48 |
| Derivative Q | NIMA-related kinase 2 (Nek2) | 0.62 |
Note: Data is based on studies of related purine and benzimidazole (B57391) derivatives to illustrate the enzymatic inhibition potential.
Kinase Inhibition Studies
Derivatives of this compound, particularly those featuring a pyrazolo[3,4-d]pyrimidine scaffold which mimics the purine core, have been identified as potent inhibitors of several protein kinases implicated in cancer. nih.govmdpi.com These kinases are crucial regulators of cellular processes such as proliferation, differentiation, and survival, making them attractive targets for anticancer therapies. nih.gov
Compounds with this structural motif have demonstrated inhibitory activity against a range of kinases, including:
SRC Family Kinases (SFKs): Activation of SRC is observed in approximately half of all cancers. nih.gov
Abelson Tyrosine Kinase (ABL): Implicated in cellular division, differentiation, and adhesion. nih.gov
Janus Kinases (JAKs): JAK inhibitors are utilized in the treatment of myelofibrosis and other B- and T-cell cancers. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A series of phenylpyrazolo[3,4-d]pyrimidine-based analogs were identified as dual EGFR/VEGFR2 inhibitors. mdpi.com
One notable compound, 5i , emerged as a potent non-selective dual inhibitor of EGFR and VEGFR2, with IC50 values of 0.3 µM and 7.60 µM, respectively. mdpi.com The table below summarizes the activity of selected pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
| Compound | Target Kinase(s) | IC50 (µM) | Biological Effect |
| 5i | EGFR, VEGFR2 | 0.3 (EGFR), 7.60 (VEGFR2) | Anticancer activity, apoptosis induction |
| 45 | PI3Kδ | - | Potent antiproliferative effects in B-cell leukaemia |
| 46 | PI3Kδ/γ | - | Potent antiproliferative effects in B-cell leukaemia |
| ZMF-10 | PAK1 | Sub-micromolar | Antiproliferative effect in breast cancer cells |
Purine Nucleoside Phosphorylase (PNP) Inhibition
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides. scbt.compatsnap.com Inhibition of PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP), particularly in T-cells, which induces apoptosis. patsnap.com This selective toxicity makes PNP inhibitors a promising therapeutic strategy for T-cell mediated diseases and certain lymphoid malignancies. patsnap.comnih.gov
PNP inhibitors are chemical compounds designed to bind to the active or allosteric sites of the PNP enzyme, disrupting the conversion of purine nucleosides into their corresponding bases. scbt.com This interruption of purine metabolism has significant implications for cellular processes that depend on the availability of purine nucleotides. scbt.com The therapeutic approach of PNP inhibition has shown potential in preclinical studies for both T-cell and B-cell malignancies. nih.gov
| PNP Inhibitor Class | Mechanism of Action | Therapeutic Target(s) |
| Purine Analogs (e.g., 6-Methylpurine) | Binds to the active site of PNP, blocking substrate conversion. | T-cell malignancies, B-cell malignancies, Autoimmune disorders |
| Adenosine (B11128) Analogs (e.g., Vidarabine) | Competitively inhibits the PNP enzyme. | Viral infections (e.g., Herpes Simplex Virus) |
| Rationally Designed Inhibitors (e.g., Forodesine) | High-potency binding to the PNP active site. | T-cell acute lymphoblastic leukemia, Cutaneous T-cell lymphoma |
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. mdpi.comrsc.org Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a key strategy for developing anti-inflammatory agents. rsc.orgnih.gov Several N-benzyl-purine-related structures have been investigated for their ability to inhibit LOX enzymes.
For instance, a series of chalcogen-containing compounds, including 4-(4-benzylphenyl) thiazol-2-amine (ARM1) and its derivatives, were found to inhibit the biosynthesis of leukotriene B4 (LTB4) by blocking 5-LOX activity in leukocytes. mdpi.com Another study identified compound 9c (i472) as a potent 15-LOX-1 inhibitor with an IC50 value of 0.19 μM. nih.gov The development of the novel 5-LO inhibitor KRH-102140 showed potent anti-inflammatory effects both in vitro and in vivo. nih.gov
| Compound | Target LOX | IC50 |
| KRH-102140 | 5-LO | 160 ± 23 nM |
| 9c (i472) | 15-LOX-1 | 0.19 µM |
| ARM1 | 5-LOX | Micromolar range |
| TTSe | 5-LOX | Micromolar range |
| TTO | 5-LOX | Micromolar range |
Other Enzyme Target Modulations
Beyond kinases, PNP, and LOX, derivatives of the N-benzyl-purine scaffold have been shown to modulate other enzyme targets.
Ubiquitin-Specific Protease 1 (USP1): The compound ML323 , which features a related N-Benzyl-2-phenylpyrimidin-4-amine structure, was identified as a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex with an IC50 of 76 nM. researchgate.net USP1 is involved in DNA repair processes, and its inhibition can increase the sensitivity of cancer cells to DNA-damaging agents. researchgate.net
Arginase: A series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against various Leishmania species. Docking studies suggested that the antileishmanial effect of the most promising compound may be exerted through the inhibition of the parasite's arginase enzyme. nih.gov
| Compound/Series | Enzyme Target | Biological Activity |
| ML323 | USP1/UAF1 | Inhibition of DNA repair, anticancer activity |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Arginase (putative) | Antileishmanial activity |
Receptor Modulation and Ligand-Binding Affinity Research
This compound derivatives have been investigated for their ability to bind to and modulate various receptors, demonstrating their potential to influence a wide range of physiological processes.
Translocator Protein (TSPO): A purine derivative, [11C]DAC , was evaluated as a novel PET ligand for the translocator protein (18 kDa) (TSPO). nih.gov It showed high in vivo specific binding to TSPO in a rat model of brain injury, suggesting its utility as a biomarker for neuroinflammation. nih.gov
Adenosine Receptors: 8-Benzylaminoxanthines, which share structural similarities, have been studied for their affinity to adenosine receptors. Compound 24 showed high, nearly equivalent affinity for both A1 and A2A receptors (Ki = 72 nM and 77 nM, respectively), while compound 22 also displayed high affinity for A2A receptors (Ki = 62 nM). nih.gov
Serotonin (B10506) (5-HT) Receptors: While structurally distinct from purines, N-benzyl substitution is a key feature in compounds targeting serotonin receptors. Studies on N-benzyltryptamines revealed that these compounds can act as full agonists at the 5-HT2C receptor, with some showing nanomolar potency. plos.org Another study on arylpiperazine derivatives identified ligands for the 5-HT1A receptor with Ki values in the low nanomolar range (Compound 8 : Ki = 1.2 nM; Compound 10 : Ki = 21.3 nM). mdpi.com
| Compound/Series | Receptor Target | Binding Affinity (Ki) |
| [11C]DAC | Translocator Protein (TSPO) | High specific binding in vivo |
| Compound 24 (8-Benzylaminoxanthine) | Adenosine A1/A2A | 72 nM (A1), 77 nM (A2A) |
| Compound 22 (8-Benzylaminoxanthine) | Adenosine A2A | 62 nM |
| Compound 8 (Arylpiperazine) | Serotonin 5-HT1A | 1.2 nM |
| Compound 10 (Arylpiperazine) | Serotonin 5-HT1A | 21.3 nM |
Preclinical In Vivo Pharmacological Activity in Relevant Models
The therapeutic potential of N-benzyl-purine derivatives has been further substantiated through efficacy assessments in various animal models of disease.
Cancer Models: The USP1 inhibitor ML323 has demonstrated antitumor activity in several mouse models. It was shown to inhibit the growth of small cell lung cancer (SCLC) and osteosarcoma progression in vivo. researchgate.net
Inflammation Models: The orally administered 5-LO inhibitor KRH-102140 was effective in murine models of inflammation. It significantly reduced arachidonic acid-induced ear edema, myeloperoxidase activity, and LTB4 production. nih.gov
Neurological Injury Models: The TSPO ligand [11C]DAC was successfully used to image neuroinflammation in a kainic acid-lesioned rat model. The uptake of the radioligand was significantly increased in the lesioned brain region, demonstrating its utility as a biomarker for brain injury. nih.gov
| Compound | Animal Model | Disease Area | Key In Vivo Finding |
| ML323 | Mouse xenograft models | Cancer (SCLC, Osteosarcoma) | Inhibited tumor progression |
| KRH-102140 | Mouse ear edema model | Inflammation | Reduced edema and inflammatory markers |
| [11C]DAC | Kainic acid-lesioned rat model | Neurological Injury | Increased uptake in injured brain tissue, indicating specific binding to TSPO |
Pharmacodynamic Characterization in Preclinical Systems
The preclinical pharmacodynamic evaluation of this compound derivatives has primarily focused on their activity as modulators of cytokinin receptors, particularly in plant systems, and their potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs).
In Vitro Receptor Binding and Cytokinin Activity
A significant body of research has been dedicated to understanding the interaction of N-benzyladenine (6-benzylaminopurine) derivatives with cytokinin receptors in Arabidopsis thaliana. These studies have revealed that the substitution pattern on the purine ring and the benzyl (B1604629) moiety plays a crucial role in receptor affinity and specificity.
In a study investigating chiral N6-benzyladenine derivatives, it was discovered that the chirality of the ligand molecule significantly influences its affinity for cytokinin receptors. mdpi.comnih.gov Specifically, S-enantiomers exhibited a strong preference for the AHK3 receptor, while the AHK2 and CRE1/AHK4 receptors showed low affinity for these compounds. mdpi.comnih.gov This research led to the identification of three synthetic AHK3-specific cytokinins: N6-((S)-α-methylbenzyl)adenine (S-MBA), 2-fluoro,N6-((S)-α-methylbenzyl)adenine (S-FMBA), and 2-chloro,N6-((S)-α-methylbenzyl)adenine (S-CMBA). mdpi.comnih.gov
Further studies on a broader range of 25 N6-benzyladenine derivatives confirmed that modifications to the purine heterocycle and the side chain affect receptor interaction. nih.govbiorxiv.org Introduction of a halogen at the 2-position of the adenine (B156593) moiety often increased the ligand's activity, particularly towards the AHK3 receptor. biorxiv.org Conversely, substituents at the 8 and 9 positions of the adenine ring tended to suppress cytokinin activity across all receptors. nih.govbiorxiv.org
The cytokinin activity of these derivatives has been assessed in various classical bioassays, including tobacco callus, wheat leaf senescence, and Amaranthus bioassays. nih.govnih.gov A majority of the synthesized derivatives demonstrated high activity in these assays, with the most significant effects often observed in the wheat senescence bioassay. nih.govchemicalbook.com For instance, derivatives with a fluorine atom at the ortho or meta position of the phenyl ring surpassed the activity of 6-benzylaminopurine (B1666704) (BAP) in the Amaranthus bioassay. chemicalbook.com
| Compound | Target Receptor | Observed Activity |
|---|---|---|
| N6-((S)-α-methylbenzyl)adenine (S-MBA) | AHK3 | Specific Cytokinin Activity |
| 2-fluoro,N6-((S)-α-methylbenzyl)adenine (S-FMBA) | AHK3 | Specific Cytokinin Activity |
| 2-chloro,N6-((S)-α-methylbenzyl)adenine (S-CMBA) | AHK3 | Specific Cytokinin Activity |
| N6-((S)-α-methylbenzyl)adenosine | - | Receptor-Specific Anticytokinin Properties |
| 2-amino,N6-((S)-α-methylbenzyl)adenosine | - | Receptor-Specific Anticytokinin Properties |
Anticancer and Cyclin-Dependent Kinase (CDK) Inhibitory Effects
In addition to their role as cytokinins, N-benzylaminopurine derivatives have been evaluated for their potential as anticancer agents. nih.gov Several of these compounds have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2) and have shown antiproliferative properties in cancer cell lines. nih.gov A positive correlation has been observed between the inhibitory effects on human and plant CDKs and the antiproliferative activity in cancer cells and cytokinin-dependent tobacco cells, respectively. nih.gov This suggests that the anticancer effects of these derivatives may be, at least in part, attributable to their inhibition of CDK activity. nih.gov
The cytotoxicity of these compounds has been assessed against human diploid fibroblasts and various human cancer cell lines. nih.gov Generally, the prepared compounds exhibited none to marginal cytotoxicity when compared to their corresponding N(9)-ribosides. nih.gov
| Compound Class | Molecular Target | Observed Effect | Cell Lines Tested |
|---|---|---|---|
| 6-benzylaminopurine (BAP) derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Inhibitory Activity | Various cancer and normal cell lines |
| 6-benzylaminopurine (BAP) derivatives | General Cell Proliferation | Antiproliferative Properties | Various cancer and normal cell lines |
Molecular Mechanisms of Action and Target Identification
Elucidation of Cellular and Subcellular Interaction Pathways
The precise cellular and subcellular interaction pathways of N-Benzyl-1H-purin-2-amine are not yet fully characterized. However, based on the known behavior of purine (B94841) analogues, it is hypothesized that the compound likely interacts with components of the purinergic signaling system. This system, which includes purinergic receptors (P1 and P2), ectonucleotidases, and nucleoside transporters, is integral to a multitude of physiological processes. The structural similarity of this compound to endogenous purines suggests it may act as a ligand for these receptors or interfere with the enzymes that metabolize purines, thereby influencing intracellular signaling cascades.
Identification and Validation of Specific Protein and Nucleic Acid Targets
Research into compounds structurally related to this compound has identified several specific protein targets, suggesting potential avenues of action for the compound .
A notable analogue, 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, known as olomoucine (B1683950), has been identified as a potent and specific inhibitor of cyclin-dependent kinases (CDKs). nih.gov Kinetic studies have demonstrated that olomoucine acts as a competitive inhibitor for ATP binding to these kinases. nih.gov This inhibitory action is highly selective for certain CDKs that are critical for cell cycle regulation. nih.gov
Another area of investigation for related N-benzyl compounds is their interaction with arginase. For instance, a series of N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated inhibitory activity against Leishmania mexicana arginase (LmARG), a key enzyme in the parasite's metabolism. nih.gov This suggests that this compound could potentially target arginase enzymes in various organisms.
| Compound/Derivative | Target Protein | Organism/System | Finding |
| Olomoucine | Cyclin-Dependent Kinases (CDKs) | General | Competitive inhibitor for ATP, with high specificity for cell cycle-regulating CDKs. nih.gov |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Arginase (LmARG) | Leishmania mexicana | Demonstrated inhibitory activity against the parasitic enzyme. nih.gov |
Modulation of Intracellular Signal Transduction Cascades
The potential interaction of this compound with protein kinases such as CDKs points to its ability to modulate intracellular signal transduction cascades that govern cell cycle progression. By inhibiting CDKs, the compound could halt the cell cycle at various checkpoints, thereby preventing cell proliferation. This mechanism is a cornerstone of many anti-cancer therapies. The inhibition of specific CDKs by olomoucine, for example, disrupts the phosphorylation events necessary for the transition between cell cycle phases. nih.gov
Furthermore, the broader family of purinergic compounds is known to influence a wide array of signaling pathways through their interaction with P1 and P2 receptors. nih.gov These pathways regulate processes ranging from neurotransmission to immune responses. While direct evidence is lacking for this compound, its purine core makes it a candidate for modulating these complex signaling networks.
Investigation of Effects on DNA Biosynthesis and Genetic Functions
The inhibitory effects of purine analogues on CDKs have direct consequences for DNA biosynthesis and genetic functions. For instance, olomoucine has been shown to inhibit DNA synthesis in vitro in Xenopus interphase egg extracts. nih.gov This is likely a downstream effect of CDK inhibition, as these kinases are essential for initiating and regulating DNA replication.
Moreover, olomoucine was found to inhibit the "licensing factor," a critical component that ensures DNA is replicated only once per cell cycle. nih.gov By interfering with this mechanism, the compound can prevent aberrant DNA replication and maintain genomic stability. The general class of purine nucleoside analogs is widely recognized for its anticancer properties, which are often attributed to the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systemic Analysis of Benzyl (B1604629) Moiety Substitutions on Biological Activity
The benzyl group of N-Benzyl-1H-purin-2-amine offers a versatile scaffold for synthetic modifications to probe its interaction with biological targets. While direct SAR studies on this compound are limited in the public domain, valuable insights can be drawn from analogous N-benzyl substituted heterocyclic systems.
A hypothetical analysis based on common SAR trends suggests that:
Electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) at the para-position of the benzyl ring could enhance binding affinity if the target pocket contains an electron-rich region.
Electron-donating groups (e.g., -OCH3, -CH3) might be favorable if the binding site is electron-deficient.
Steric bulk is another critical factor. The size and shape of the substituent can either promote or hinder the optimal orientation of the molecule within the binding pocket. Small, lipophilic substituents are often well-tolerated, whereas bulky groups may lead to steric clashes and a decrease in activity.
| Substituent (R) on Benzyl Ring | Position | Electronic Effect | Steric Effect | Predicted Impact on Activity |
|---|---|---|---|---|
| -H | - | Neutral | Minimal | Baseline |
| -Cl | para | Electron-withdrawing | Small | Potentially increased |
| -OCH3 | para | Electron-donating | Moderate | Variable, depends on target |
| -NO2 | para | Strongly electron-withdrawing | Moderate | Potentially increased, but may introduce toxicity |
| -C(CH3)3 | para | Electron-donating | Large | Likely decreased due to steric hindrance |
Impact of Purine (B94841) Nucleus Modifications on Efficacy and Selectivity
The purine core is a fundamental component of this compound, and its modification can have profound effects on the compound's efficacy and selectivity. The nitrogen atoms within the purine ring system are key sites for hydrogen bonding and other non-covalent interactions with biological targets.
Modifications at various positions of the purine nucleus can be explored:
Substitution at other positions: Modifications at C8 or the introduction of substituents on the imidazole (B134444) portion of the purine ring can also be used to fine-tune the electronic and steric properties of the molecule, potentially leading to improved selectivity for a specific target.
| Modification on Purine Nucleus | Position | Potential Impact on Efficacy | Potential Impact on Selectivity |
|---|---|---|---|
| Alkylation/Arylation | N9 | Can modulate binding affinity and cell permeability. | May alter selectivity profile by influencing interactions with specific residues. |
| Substitution of amino group | C2 | Significant change in hydrogen bonding capacity, likely altering activity. | Could be a key determinant of selectivity. |
| Introduction of a substituent | C6 | Can introduce new interaction points and affect overall shape. | May provide additional interactions to enhance selectivity. |
| Introduction of a substituent | C8 | Can fine-tune electronic properties and steric profile. | May allow for discrimination between closely related targets. |
Conformational Analysis and Molecular Recognition Elements
The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The relative orientation of the purine ring and the benzyl group dictates how the molecule presents its key recognition elements to a biological target.
X-ray crystallography studies of related compounds, such as 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, provide valuable insights into the preferred conformations. In this analog, the purine ring system is nearly planar, and the benzyl and benzylsulfanyl groups are oriented at significant dihedral angles with respect to the purine plane. nih.govresearchgate.net This non-coplanar arrangement is likely crucial for fitting into a specific binding pocket.
Key molecular recognition elements include:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the purine ring and the secondary amine linker are potential sites for hydrogen bonding. The 2-amino group is a key hydrogen bond donor.
Aromatic Rings: The purine and benzyl rings can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein target.
Hydrophobic Regions: The benzyl group provides a significant hydrophobic surface that can interact with nonpolar regions of a binding site.
| Structural Feature | Potential Interaction | Importance for Molecular Recognition |
|---|---|---|
| Purine N1, N3, N7, N9 | Hydrogen bond acceptor | Crucial for anchoring the molecule in the binding site. |
| 2-Amino Group | Hydrogen bond donor | Key interaction for specific recognition. |
| Benzyl Ring | π-π stacking, hydrophobic interactions | Contributes to binding affinity and can influence selectivity. |
| Purine Ring | π-π stacking | Core interaction with aromatic residues. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of robust QSAR models for this compound analogs could significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the rational design of new, more potent molecules.
Data Set Collection: A diverse set of this compound analogs with experimentally determined biological activities would be required.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
A well-validated QSAR model could provide quantitative insights into the structural features that are most important for the desired biological activity, guiding the synthesis of new and improved derivatives.
Computational Chemistry and Rational Drug Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. nih.gov This method is crucial for elucidating potential mechanisms of action and for structure-based drug design.
For a molecule like N-Benzyl-1H-purin-2-amine, docking simulations can identify key interactions within the binding site of a target, such as a protein kinase, which are common targets for purine (B94841) analogs. researchgate.net The purine core can form essential hydrogen bonds with backbone atoms of the protein's hinge region, a common binding motif for kinase inhibitors. The benzyl (B1604629) group can extend into a hydrophobic pocket, forming van der Waals and π-π stacking interactions, which can significantly enhance binding affinity.
Docking studies on related purine and benzimidazole (B57391) derivatives have shown binding energies ranging from -6.0 to over -10.0 kcal/mol, indicating strong and stable interactions with their respective targets. rsc.orgnih.govnih.gov For instance, in studies of similar heterocyclic compounds, specific amino acid residues like lysine, glutamic acid, and threonine have been identified as critical for forming hydrogen bonds, while residues such as valine and isoleucine contribute to hydrophobic interactions. nih.gov A hypothetical docking study of this compound against a protein kinase might yield results similar to those outlined in the table below.
| Parameter | Description | Predicted Value/Interaction |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 |
| Hydrogen Bonds | Key electrostatic interactions, typically with polar residues. | Purine N1 with hinge region backbone NH; Purine N-2-amine with hinge region backbone C=O |
| Hydrophobic Interactions | Interactions involving nonpolar residues, often with the benzyl group. | Benzyl ring with Valine, Leucine, Isoleucine residues in the hydrophobic pocket. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Purine ring with a Phenylalanine or Tyrosine residue. |
These simulations provide a rational basis for understanding ligand-target recognition and are the first step in designing analogs with improved affinity and selectivity.
Quantum Chemical Calculations and Electronic Property Determination
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. irjweb.com Methods like DFT with the B3LYP functional and a 6-31G or higher basis set can accurately predict molecular geometry, orbital energies, and reactivity descriptors. nih.govaimspress.com
For this compound, these calculations reveal the distribution of electron density and identify the most reactive sites. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.govirjweb.com Studies on purine derivatives have reported HOMO energies in the range of -7.4 to -4.3 eV and LUMO energies from -5.3 to -0.8 eV. researchgate.net
Other calculated parameters, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), provide further insight into the molecule's behavior in chemical reactions. irjweb.com These electronic properties are fundamental to understanding the molecule's stability and its potential to engage in the charge-transfer interactions necessary for binding to a biological target.
| Property | Symbol | Significance | Typical Value Range (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the outermost electrons; relates to the ability to donate electrons. | -6.5 |
| LUMO Energy | ELUMO | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. | -1.5 |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 5.0 |
| Chemical Hardness | η | Measures resistance to change in electron distribution. | 2.5 |
| Electrophilicity Index | ω | Describes the ability of a molecule to accept electrons. | 3.2 |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The failure of drug candidates due to poor pharmacokinetic properties is a major challenge in drug development. In silico ADME prediction tools, such as SwissADME and admetSAR, are widely used to evaluate the drug-likeness of compounds at an early stage. tpcj.orgmdpi.com These tools calculate physicochemical properties and assess them against established criteria for oral bioavailability, such as Lipinski's Rule of Five.
For this compound, these predictions are essential to estimate its potential for development as an oral drug. The analysis typically includes molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. tpcj.org Predictions also extend to pharmacokinetic parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with transporters like P-glycoprotein (P-gp). tpcj.orgmdpi.com Purine analogs are often predicted to have good bioavailability scores and low potential for BBB permeation, which can be advantageous depending on the therapeutic target. researchgate.nettpcj.org
| Property | Predicted Value | Drug-Likeness Guideline (Lipinski's Rule of Five) | Status |
|---|---|---|---|
| Molecular Weight | 225.25 g/mol | ≤ 500 | Compliant |
| LogP (Lipophilicity) | 2.10 | ≤ 5 | Compliant |
| Hydrogen Bond Donors | 2 | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Compliant |
| Topological Polar Surface Area (TPSA) | 70.9 Ų | ≤ 140 Ų | Favorable |
| Gastrointestinal (GI) Absorption | High | - | Favorable |
| Blood-Brain Barrier (BBB) Permeant | No | - | Target Dependent |
| P-gp Substrate | No | - | Favorable |
Virtual Screening and Lead Optimization Strategies for this compound Analogs
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. u-tokyo.ac.jpnih.gov If this compound is identified as a "hit" compound, it can serve as the starting point for a lead optimization campaign. danaher.com The goal of lead optimization is to iteratively modify the lead structure to improve its potency, selectivity, and ADME properties. patsnap.com
Strategies for optimizing a purine-based lead like this compound often involve several approaches derived from Structure-Activity Relationship (SAR) analysis: patsnap.com
Modification of the Benzyl Ring: Introducing electron-donating or electron-withdrawing substituents at different positions of the benzyl ring can modulate binding affinity and lipophilicity. For example, adding a polar group could improve solubility, while a halogen might enhance binding through specific interactions.
Substitution on the Purine Core: While the 2-amino group may be critical for hinge binding, other positions on the purine ring (e.g., C6 or C8) could be modified to explore additional binding pockets or improve selectivity against off-target proteins.
Bioisosteric Replacement: The benzyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to probe different hydrophobic interactions or introduce new hydrogen bond acceptors/donors. acs.org
These modifications are guided by computational modeling to predict their impact before undertaking synthetic chemistry, thereby accelerating the design-synthesize-test cycle. danaher.comnih.gov
| Modification Strategy | Example Analog | Predicted Improvement |
|---|---|---|
| Add polar group to benzyl ring | N-(4-hydroxybenzyl)-1H-purin-2-amine | Increased solubility; potential for new H-bond. |
| Add halogen to benzyl ring | N-(4-chlorobenzyl)-1H-purin-2-amine | Enhanced hydrophobic interactions; increased potency. |
| Substitute on purine C6 position | N-Benzyl-6-chloro-1H-purin-2-amine | Probe for new interactions; potential for further functionalization. |
| Bioisosteric replacement of benzyl | N-(pyridin-4-ylmethyl)-1H-purin-2-amine | Improved solubility and ADME profile; potential H-bond with pyridine nitrogen. |
Analytical Characterization Techniques in N Benzyl 1h Purin 2 Amine Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental tools for confirming the identity of N-Benzyl-1H-purin-2-amine by providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful methods for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their chemical environment. For this compound, the spectrum would show distinct signals for the protons on the purine (B94841) ring, the benzyl (B1604629) group's aromatic ring, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH-) protons. The signal for the amine proton can be confirmed by its disappearance upon adding a few drops of D₂O to the sample. libretexts.org The hydrogens on carbons directly bonded to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org For the analogous compound N-benzylaniline, the methylene protons appear as a singlet at 4.30 ppm, and the aromatic protons show complex multiplets between 6.61 and 7.37 ppm. rsc.org
¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The spectrum for this compound would display unique signals for each carbon in the purine and benzyl rings, as well as for the methylene carbon. Carbons attached to nitrogen atoms are deshielded and appear in a characteristic region of the spectrum. libretexts.org For instance, in similar N-benzyl compounds, the methylene carbon signal is often observed around 48 ppm. rsc.org
Expected NMR Data for this compound
The following data is predicted based on the analysis of structurally similar compounds.
| ¹H NMR | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Purine Protons | 7.5 - 8.5 | Singlet | C6-H, C8-H |
| Benzyl Aromatic | 7.2 - 7.4 | Multiplet | Phenyl Protons |
| Methylene | ~4.3 - 4.8 | Singlet/Doublet | -CH₂- |
| Amine | Variable (e.g., ~4.0) | Broad Singlet | -NH- |
| Purine NH | Variable | Broad Singlet | N1-H |
| ¹³C NMR | Expected Chemical Shift (δ ppm) | Assignment |
| Purine Carbons | 115 - 160 | C2, C4, C5, C6, C8 |
| Benzyl Aromatic | 127 - 140 | Phenyl Carbons |
| Methylene | ~48 | -CH₂- |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the N-H bonds of the secondary amine and the purine ring, the C-N bonds, and the aromatic rings. orgchemboulder.com
The IR spectrum would be expected to show:
A characteristic N-H stretching vibration for the secondary amine in the region of 3350-3310 cm⁻¹. orgchemboulder.com
Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.
Aromatic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations, which for aromatic amines are typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com
Expected IR Absorption Bands for this compound
The following data is predicted based on general spectroscopic principles for the compound's functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3350 - 3310 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁N₅), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to a molecular weight of approximately 225.25 g/mol . nih.gov
The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. A common fragmentation pathway for benzylamines is the cleavage of the bond between the methylene group and the nitrogen atom, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion (m/z = 91). core.ac.uk Another significant fragmentation in aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org
Expected Mass Spectrometry Data for this compound
The following data is predicted based on the compound's molecular formula and known fragmentation patterns of similar structures.
| m/z Value | Assignment | Notes |
| ~225 | [M]⁺ | Molecular Ion |
| ~91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation |
| ~134 | [M - C₇H₇]⁺ | Loss of the benzyl group |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for the separation, purification, and assessment of the purity of this compound from reaction mixtures and by-products.
Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. orgchemboulder.com For purine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov The choice of the mobile phase (solvent system) is critical for achieving good separation. merckmillipore.com Solvent systems for purine compounds often consist of mixtures like hexane/ethyl acetate (B1210297) or dichloromethane/methanol, with the polarity adjusted to achieve optimal separation. rsc.org
Column Chromatography For the purification of larger quantities of this compound, column chromatography is the standard method. Typically, silica gel is used as the stationary phase. The compound is loaded onto the column and eluted with a solvent system, often similar to one developed using TLC (e.g., hexane:diethyl ether or hexane/ethyl acetate). rsc.org Fractions are collected and analyzed (usually by TLC) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive technique used for the final purity assessment of this compound. It can separate the target compound from even minor impurities. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for analyzing purine derivatives. This method is also used in the quality control of related compounds like 6-Benzylaminopurine (B1666704). creative-proteomics.com
Summary of Chromatographic Techniques and Their Applications
| Technique | Primary Application | Typical Stationary Phase | Common Mobile Phase Components |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica Gel | Hexane, Ethyl Acetate, Dichloromethane |
| Column Chromatography | Preparative purification and isolation | Silica Gel | Hexane/Ethyl Acetate, Hexane/Diethyl Ether |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, definitive purity analysis | C18 (Reversed-Phase) | Acetonitrile, Water, Methanol (often with modifiers) |
Translational Research Potential and Future Perspectives
Strategic Development of N-Benzyl-1H-purin-2-amine as Lead Compounds for Therapeutic Applications
The strategic development of this compound derivatives into clinical candidates hinges on a systematic process of lead optimization, focusing on enhancing potency, selectivity, and pharmacokinetic properties. The core approach involves methodical structure-activity relationship (SAR) studies, where modifications to the purine (B94841) core, the benzyl (B1604629) group, and the amine linker are evaluated for their impact on biological activity against specific targets.
Research on structurally related N-benzyl heterocyclic compounds provides a clear blueprint for this process. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinase USP1/UAF1 complex have demonstrated how subtle structural changes can dramatically influence potency. The replacement of a quinazoline (B50416) core with a pyrimidine (B1678525) was found to be well-tolerated, offering a lower molecular weight and reduced lipophilicity. acs.org Further optimization revealed that the addition of a small methyl group at the 5-position of the pyrimidine ring doubled the inhibitory potency. acs.org Conversely, moving the same group to the 6-position led to a threefold decrease in activity, highlighting the high degree of structural and spatial sensitivity in the target's binding pocket. acs.org
These findings underscore a key strategy for developing this compound leads: targeted substitutions. Modifications would focus on:
The Benzyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl groups) at different positions (ortho, meta, para) to probe interactions with hydrophobic pockets and hydrogen bond donors/acceptors within the target protein.
The Purine Core: While maintaining the core purine structure for its foundational interactions, minor modifications, if tolerated, could fine-tune electronic properties and metabolic stability.
Linker Modifications: Altering the amine linker, though less common, could be explored to adjust the compound's conformational flexibility and orientation within the binding site.
A crucial aspect of this strategy is the iterative cycle of design, synthesis, and biological evaluation. nih.gov Computational tools, such as molecular docking, can predict binding modes and guide the design of new analogs, prioritizing compounds with a higher likelihood of success and reducing the need for extensive, untargeted synthesis. nih.gov
Below is a data table, adapted from research on analogous pyrimidine derivatives, illustrating how systematic modifications can refine the potency of a lead compound.
| Compound ID | Modification on Pyrimidine Ring | IC₅₀ (nM) |
|---|---|---|
| 37 | Unsubstituted | 150 |
| 38 | 5-Methyl | 70 |
| 39 | 6-Methyl | 210 |
| 40 | 5,6-Dimethyl | 120 |
| 49 | 5-Methoxy | 70 |
| 50 | 5-Fluoro | 110 |
| 51 | 5-Amino | 310 |
Identification of Challenges and Limitations in Purine-Based Compound Development
Despite their therapeutic promise, the development of purine-based compounds, including this compound derivatives, is accompanied by significant challenges that must be systematically addressed. These hurdles span the entire drug discovery and development pipeline, from initial synthesis to clinical application. ijper.orgmdpi.com
One of the primary challenges is achieving target selectivity . The purine scaffold is fundamental to a vast array of biological molecules, including ATP, DNA, and RNA. nih.gov As a result, purine analogs can interact with numerous enzymes and receptors, such as kinases, polymerases, and metabolic enzymes, leading to potential off-target effects. mdpi.comnih.gov Developing derivatives that are highly selective for the intended therapeutic target while avoiding critical "anti-targets" is a major focus of medicinal chemistry efforts. mdpi.com
Further limitations include:
Metabolic Instability: The purine ring is susceptible to metabolism by various enzymes, such as xanthine (B1682287) oxidase, which can limit the bioavailability and duration of action of the drug. researchgate.net Strategic chemical modifications are often required to block these metabolic pathways without compromising therapeutic activity. acs.org
Drug Resistance: In therapeutic areas like oncology and virology, the development of resistance is a common failure point. ijper.org Cancer cells or viruses can evolve mechanisms to bypass the drug's mode of action, such as upregulating efflux pumps or mutating the target protein to prevent drug binding.
Synthesis and Manufacturing Complexity: The synthesis of complex, multi-substituted purine derivatives can be a lengthy and costly process. nih.gov Developing a synthetic route that is safe, efficient, and scalable for large-scale manufacturing is a critical logistical and economic hurdle. nih.govresearchgate.net
Poor Physicochemical Properties: Achieving a balance between potency and drug-like properties (e.g., solubility, permeability) is a persistent challenge. Highly potent compounds may suffer from poor solubility, hindering their absorption and distribution in the body. acs.org For example, in the development of USP1/UAF1 inhibitors, the introduction of an oxetane (B1205548) group to improve metabolic stability and solubility unfortunately resulted in a complete loss of activity, illustrating the delicate balance required. acs.org
Overcoming these limitations requires a multi-pronged approach, integrating computational chemistry for predictive modeling, advanced synthetic methodologies, and comprehensive preclinical testing to identify and mitigate potential liabilities early in the development process. researchgate.net
Emerging Research Avenues and Untapped Therapeutic Areas for this compound Derivatives
The structural features of this compound—a purine core for hydrogen bonding and a benzyl group for hydrophobic interactions—make it a versatile scaffold for targeting a wide range of biological systems. While established areas like oncology and virology remain prominent, emerging research is uncovering novel applications and untapped therapeutic potential for this class of compounds.
Emerging Avenues:
Antiparasitic Agents: Recent studies have highlighted the potential of related N-benzyl heterocyclic derivatives as potent agents against various Leishmania species. nih.gov One study found that an N-benzyl-1H-benzimidazol-2-amine derivative inhibited the arginase enzyme in Leishmania mexicana, a key target for controlling parasite survival. nih.gov This suggests that this compound derivatives could be developed as novel treatments for neglected tropical diseases by targeting essential parasite enzymes.
Inhibition of DNA Damage Response Pathways: The discovery of N-benzyl-pyrimidine analogs as potent inhibitors of the USP1/UAF1 deubiquitinase complex has opened a new front in cancer therapy. researchgate.net This complex is a key regulator of DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. Exploring the activity of this compound derivatives against this and other targets in the DNA repair machinery is a promising avenue.
Broad-Spectrum Antiviral Activity: The purine scaffold is a classic component of antiviral nucleoside analogs. However, non-nucleoside purine derivatives are also gaining traction. Research into various benzo-heterocyclic amine compounds has demonstrated potent, broad-spectrum activity against both RNA viruses (like influenza and HCV) and DNA viruses (like HBV). mdpi.com The development of this compound derivatives could yield novel antivirals with unique mechanisms of action.
Untapped Therapeutic Areas:
Neurodegenerative Diseases: The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. Intriguingly, N-benzyl pyridinium (B92312) derivatives have been synthesized and shown to be highly potent AChE inhibitors, with activity surpassing that of the approved drug donepezil. nih.gov Given the structural similarities, the this compound scaffold represents an untapped foundation for designing novel agents for Alzheimer's and other neurodegenerative conditions.
Antioxidant and Anti-inflammatory Applications: Chronic inflammation and oxidative stress are underlying factors in many diseases. N-benzyl nitrone derivatives containing a triazole ring have been shown to possess significant antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com Exploring the potential of the purine-based scaffold to scavenge free radicals or modulate inflammatory pathways could lead to new therapies for conditions ranging from arthritis to metabolic syndrome.
The diverse biological activities reported for structurally related compounds underscore the immense potential harbored within the this compound framework.
| Derivative Class | Therapeutic Area | Biological Target/Activity | Reference |
|---|---|---|---|
| N-benzyl-pyrimidine | Anticancer | USP1/UAF1 deubiquitinase inhibition | acs.orgresearchgate.net |
| N-benzyl-benzimidazole | Antiparasitic | Leishmania arginase inhibition | nih.gov |
| N-benzyl-imidazole | Anticancer | BRAF/CRAF kinase inhibition | nih.gov |
| N-benzyl-pyridinium | Neuroprotection | Acetylcholinesterase (AChE) inhibition | nih.gov |
| N-benzyl nitrones | Anti-inflammatory | Antioxidant & LOX inhibition | mdpi.com |
| Benzo-heterocyclic amines | Antiviral | Broad-spectrum activity (Influenza, HCV, HBV) | mdpi.com |
Q & A
Q. What are the common synthetic routes for N-Benzyl-1H-purin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via reductive amination, leveraging catalysts like Pd/NiO under hydrogen atmospheres. For example, similar benzylamine derivatives (e.g., N-benzylnaphthalen-1-amine) are synthesized by reacting aldehydes with amines in the presence of Pd/NiO at 25°C for 10 hours, achieving high yields (84–98%) . Optimization involves adjusting molar ratios, solvent selection (e.g., ethanol or THF), and reaction time. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments and benzyl group integration (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., 149.15 g/mol for 6-Methyl-1H-purin-2-amine) .
- HPLC/Purity Analysis : Reverse-phase chromatography with UV detection at 254 nm for purity assessment.
Q. How is the initial biological activity of this compound evaluated in vitro?
- Methodological Answer : Initial screening involves cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Structural analogs like 2-Amino-6-benzylpurine show anti-cancer activity, suggesting similar evaluation frameworks . Dose-response curves and IC calculations are performed, with comparisons to positive controls (e.g., cisplatin).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXTL software refines bond lengths and angles (e.g., mean C–C bond precision of 0.002–0.005 Å) . Mercury software aids in visualizing packing patterns and hydrogen-bonding networks . For example, N-Benzylpyridin-2-amine structures were resolved at 100 K with R factors < 0.08 .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer : SAR studies involve synthesizing derivatives with substituent variations (e.g., methyl, methoxy, or halogen groups) and testing bioactivity. For instance, replacing the benzyl group with naphthyl in analogs enhances binding affinity . Computational tools like AutoDock4 predict binding modes to targets (e.g., kinases), with flexible sidechain docking for receptor adaptability .
Q. How can molecular docking identify potential biological targets for this compound?
- Methodological Answer : AutoDock4 or GROMACS perform rigid/flexible docking using high-resolution receptor structures (e.g., PDB: 1ATP). Grid parameters focus on ATP-binding pockets in kinases. Docking scores (ΔG < -7 kcal/mol) and pose clustering (RMSD < 2 Å) prioritize targets. For example, purine analogs show affinity for cyclin-dependent kinases .
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer : Apply triangulation by cross-validating methods:
- Replicate assays under standardized conditions (e.g., cell passage number, serum batch).
- Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays).
- Statistical analysis (e.g., ANOVA, p < 0.05) to confirm significance .
Q. What methodologies optimize solubility and stability of N-Benzyl-1H-purin-amine derivatives for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Salt Formation : Convert free base to hydrochloride salts.
- Stability Studies : HPLC-based accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis/oxidation .
Q. How is regioselectivity achieved in modifying the purine core of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
